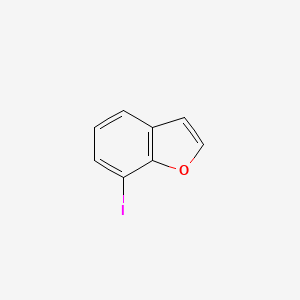

7-Iodobenzofuran

Description

Context within Halogenated Benzofuran (B130515) Chemistry

Halogenation of the benzofuran core has been a long-standing strategy in organic synthesis to tune the electronic and steric properties of the molecule, often leading to enhanced biological efficacy. For instance, the introduction of halogens like bromine, chlorine, or fluorine into benzofuran derivatives has frequently been correlated with a significant increase in anticancer activities, attributed to the ability of halogens to form specific "halogen bonds" that improve binding affinity to biological targets nih.govmdpi.com. Iodine, being a larger and more polarizable halogen, offers distinct advantages in synthetic chemistry, particularly in facilitating metal-catalyzed cross-coupling reactions. These reactions are pivotal for forming new carbon-carbon and carbon-heteroatom bonds, thereby enabling the assembly of complex molecular structures from simpler precursors sioc-journal.cnorganic-chemistry.org. The iodine atom's presence at specific positions, such as the 7-position in 7-iodobenzofuran, allows for regioselective functionalization, making it a valuable synthon in the synthesis of intricate heterocyclic systems sioc-journal.cn.

Significance of this compound as a Strategic Synthetic Building Block in Heterocyclic Compound Research

This compound serves as a crucial building block in organic synthesis, primarily due to the reactivity of the carbon-iodine bond. This bond is highly amenable to various palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Stille couplings sioc-journal.cnorganic-chemistry.orgresearchgate.net. These reactions are indispensable tools for constructing complex organic molecules by forming new carbon-carbon bonds with high efficiency and selectivity.

Cross-Coupling Reactions: The iodine atom at the 7-position of the benzofuran ring acts as an excellent leaving group in palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of substituents, such as aryl, heteroaryl, alkenyl, or alkynyl groups, at this specific position. For example, Suzuki coupling with boronic acids or esters, and Sonogashira coupling with terminal alkynes, are commonly employed to elaborate the benzofuran scaffold sioc-journal.cnresearchgate.net. These transformations are vital for synthesizing diverse chemical libraries and for the targeted synthesis of compounds with potential pharmaceutical applications or advanced material properties.

Synthesis of Complex Heterocycles: this compound has been utilized in the synthesis of more complex fused heterocyclic systems. A notable example includes its role in the preparation of benzofuro-fused 7-deazapurine nucleosides, where it participated in a Negishi cross-coupling reaction as part of a multi-step synthesis researchgate.net. This demonstrates its utility in constructing intricate molecular architectures relevant to medicinal chemistry.

Versatile Intermediate: Beyond direct cross-coupling, the iodine substituent can also be transformed into other functional groups or participate in other organometallic transformations, further expanding its synthetic utility. The benzofuran core itself is a privileged scaffold, and the regioselective introduction of functionality via the iodo group at the 7-position makes this compound a highly valuable intermediate for accessing a wide range of substituted benzofurans mdpi.combepls.comresearchgate.netchimicatechnoacta.rusioc-journal.cn.

Overview of Current Research Trajectories Involving this compound

Current research involving this compound and related halogenated benzofurans continues to focus on developing efficient, selective, and sustainable synthetic methodologies. Key research trajectories include:

Catalytic Methodologies: Significant effort is directed towards exploring novel transition-metal-catalyzed reactions, particularly those involving palladium, nickel, and copper, for the functionalization of the carbon-iodine bond in this compound acs.orgsioc-journal.cnorganic-chemistry.org. This includes the development of more robust and recyclable catalytic systems and milder reaction conditions.

Synthesis of Bioactive Compounds: The inherent biological relevance of the benzofuran scaffold drives research into synthesizing novel derivatives with potential therapeutic applications. This compound serves as a key precursor in the development of compounds with anticancer, antimicrobial, and anti-inflammatory activities, among others mdpi.comresearchgate.netnih.govmdpi.com. Structure-activity relationship studies often highlight the importance of halogen substitution patterns, underscoring the value of iodinated intermediates like this compound.

Green Chemistry Approaches: There is a growing interest in developing environmentally friendly synthetic routes for benzofuran derivatives. This includes exploring metal-free catalytic systems, solvent optimization, and atom-economical reactions that utilize precursors like this compound acs.orglucp.net.

Materials Science Applications: Beyond medicinal chemistry, functionalized benzofurans are also investigated for their potential in materials science, such as in organic electronics or fluorescent probes. The ability to precisely functionalize the benzofuran core using intermediates like this compound is crucial for tailoring these material properties chimicatechnoacta.ru.

Data Tables

Table 1: Reactivity of this compound in Cross-Coupling Reactions

| Reaction Type | Typical Coupling Partner(s) | Common Catalyst System | General Product Type / Application | Representative Citation(s) |

| Suzuki-Miyaura Coupling | Boronic Acids or Boronate Esters | Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂ with ligands | Biaryl and heteroaryl-substituted benzofurans, useful for constructing complex organic frameworks. | sioc-journal.cn |

| Sonogashira Coupling | Terminal Alkynes | Pd(PPh₃)₄/CuI, PdCl₂(PPh₃)₂/CuI | Alkynyl-substituted benzofurans, important intermediates for further functionalization or as components in materials. | researchgate.net |

| Stille Coupling | Organostannanes (e.g., R₃Sn-R') | Pd(PPh₃)₄, Pd₂dba₃ with phosphine (B1218219) ligands | Alkyl, aryl, or vinyl-substituted benzofurans, providing access to diverse molecular architectures. | (Inferred from Pd catalysis) |

| Negishi Coupling | Organozinc reagents (R-ZnX) | Pd catalysts | Formation of C-C bonds, used in the synthesis of complex fused heterocycles like deazapurine nucleosides. | researchgate.net |

Structure

3D Structure

Properties

IUPAC Name |

7-iodo-1-benzofuran | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5IO/c9-7-3-1-2-6-4-5-10-8(6)7/h1-5H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLCDDMFZTGMZRD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)I)OC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5IO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 7 Iodobenzofuran

Precursor-Based Strategies for 7-Iodobenzofuran Synthesis

These methods involve assembling the benzofuran (B130515) ring from acyclic or simpler cyclic precursors, often incorporating the iodine atom at an early stage or introducing it onto a pre-formed ring system.

Ortho-Halophenol and Alkyne Coupling Approaches

A cornerstone strategy for benzofuran synthesis involves the coupling of ortho-halophenols with alkynes, followed by an intramolecular cyclization step. This approach is highly adaptable for introducing substituents at various positions, including the 7-position.

Palladium catalysis plays a pivotal role in these transformations. The Sonogashira coupling reaction, a palladium-catalyzed cross-coupling between a terminal alkyne and an aryl or vinyl halide, is frequently employed to form the C-C bond required for subsequent cyclization nih.govacs.orgorganic-chemistry.orgmdpi.comresearchgate.net. Typically, a 2-halophenol, such as 2-iodophenol (B132878), is reacted with a terminal alkyne in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(0) complexes with phosphine (B1218219) ligands) and a copper co-catalyst (e.g., CuI) in a suitable solvent and base nih.govacs.orgorganic-chemistry.org. The resulting 2-(alkynyl)phenol intermediate then undergoes an intramolecular O-heterocyclization, often facilitated by the same palladium catalyst or a subsequent metal catalyst, to furnish the benzofuran ring system nih.govacs.orgorganic-chemistry.org. This tandem or one-pot process is highly efficient, allowing for the synthesis of diverse benzofuran derivatives, including those with an iodine atom at the 7-position, by using appropriate iodinated phenol (B47542) precursors acs.orgmdpi.comresearchgate.netsioc-journal.cn. Modified Larock-type couplings, involving o-iodophenols and alkynes or related unsaturated compounds, have also been successfully applied mdpi.comnih.gov.

Table 2.1.1: Representative Ortho-Halophenol and Alkyne Coupling Approaches

| Starting Materials | Catalyst System | Conditions | Product Type | Yield Range | Notes | Refs. |

| 2-Iodophenol + Terminal Alkyne | Pd(PPh₃)₄, CuI, Base (e.g., Et₃N) | Sonogashira coupling then cyclization | Substituted Benzofurans | Good-Excellent | One-pot synthesis possible; adaptable for this compound derivatives | nih.govacs.orgorganic-chemistry.orgmdpi.comresearchgate.net |

| o-Iodophenol + Alkyne/Alkenyl Compound | Pd catalyst (e.g., Pd(0) complex), Ligand, Base | Modified Larock-type coupling/cyclization | Substituted Benzofurans | Good | Efficient for constructing the benzofuran core. | mdpi.comnih.gov |

| 2-Halophenols + Alkynes | Pd nanoparticles, Ligand | One-pot Sonogashira coupling | Substituted Benzofurans | Good | Ambient conditions utilized. | organic-chemistry.org |

Nucleophilic Substitution of Phenolic Precursors and Subsequent Cyclization Routes

This strategy often involves functionalizing a phenolic precursor through nucleophilic substitution, followed by an intramolecular cyclization to form the benzofuran ring. A direct example for the synthesis of this compound involves the reaction of 2-iodophenol.

In one reported method, 2-iodophenol undergoes nucleophilic substitution with 1-bromo-2,2-diethoxyethane in the presence of a strong base like sodium hydride (NaH) in dimethylformamide (DMF) at elevated temperatures (90 °C). This reaction yields an intermediate ether. Subsequent treatment of this ether with polyphosphoric acids (PPA) in refluxing toluene (B28343) promotes an intramolecular cyclization, leading to the formation of this compound mdpi.com. This route effectively incorporates the iodine atom from the starting material and constructs the benzofuran core in two distinct steps.

Table 2.1.2: Nucleophilic Substitution and Cyclization Route

| Starting Material | Reagents/Conditions | Intermediate Formation | Cyclization Conditions | Product | Yield | Ref. |

| 2-Iodophenol | 1-bromo-2,2-diethoxyethane, NaH, DMF, 90 °C | 2-(2-Iodophenoxy)acetaldehyde diethyl acetal (B89532) (146) | Polyphosphoric acids, Toluene, Reflux | This compound (147) | High | mdpi.com |

Strategies Involving Functionalized Benzene (B151609) Derivatives as Starting Materials

Beyond halophenols, other functionalized benzene derivatives can serve as starting points. For instance, iron(III)-catalyzed regioselective halogenation of aryl rings, followed by metal-mediated O-arylation, offers a pathway to benzofurans nih.gov. While this specific report focuses on iron-catalyzed iodination and subsequent O-arylation for general benzofuran synthesis, the principle of regioselective halogenation of a benzene derivative could be adapted to introduce iodine at the desired position prior to or during the cyclization process. Additionally, the cyclization of 1-(2-haloaryl)ketones, often via palladium-catalyzed O-heterocyclization, represents another approach starting from functionalized benzene derivatives nih.gov.

Cyclization-Driven Synthesis of the this compound Ring System

These methodologies focus on forming the furan (B31954) ring onto a pre-existing benzene ring, often through intramolecular bond formation.

Metal-Catalyzed Intramolecular Cyclization Reactions

Transition metal catalysis is instrumental in promoting intramolecular cyclization reactions to construct the benzofuran core. These reactions typically involve the formation of a new C-O bond or C-C bond to close the furan ring.

Palladium-catalyzed annulation reactions represent a powerful and versatile strategy for the synthesis of benzofurans. These methods often involve the palladium-catalyzed formation of a C-O bond via intramolecular O-arylation or C-C bond formation through various coupling mechanisms.

A prominent palladium-catalyzed approach involves the intramolecular cyclization of 2-(alkynyl)phenols, which are themselves often prepared via Sonogashira coupling of 2-halophenols and alkynes nih.govacs.orgorganic-chemistry.orgmdpi.comresearchgate.net. The palladium catalyst, often in conjunction with copper co-catalysts, facilitates the cyclization by activating the alkyne and promoting the nucleophilic attack of the phenolic oxygen onto the alkyne. This method has been specifically employed for the synthesis of this compound derivatives using palladium catalysts like Pd(PPh₃)₄ acs.orgsioc-journal.cn.

Other palladium-catalyzed annulation strategies include:

Oxidative Annulation: The reaction of phenols with unactivated internal alkynes catalyzed by palladium can directly yield 2,3-disubstituted benzofurans nih.gov.

Annulation with Dienes: Palladium-catalyzed annulation of 1,3-dienes with o-iodoaryl acetates provides access to dihydrobenzofurans, indicating the utility of palladium in forming the heterocyclic ring from aryl halides and unsaturated partners nih.gov.

C-H Activation/Annulation: Palladium catalysis can also facilitate intramolecular cyclizations via C-H bond activation, enabling the formation of benzofuran rings from suitable precursors rsc.orgrsc.org.

Table 2.2.1.1: Palladium-Catalyzed Annulation Pathways

| Reaction Type | Substrates | Catalyst System | Conditions | Product Type | Yield Range | Refs. |

| Sonogashira Coupling & Cyclization | 2-Iodophenols, Terminal Alkynes | Pd(PPh₃)₄, CuI, Base | One-pot, various solvents | Substituted Benzofurans | Good-Excellent | nih.govacs.orgorganic-chemistry.orgmdpi.comresearchgate.net |

| Oxidative Annulation | Phenols, Unactivated Internal Alkynes | Pd catalyst | Oxidative conditions | 2,3-Disubstituted Benzofurans | N/A | nih.gov |

| Annulation of Dienes with Aryl Acetates | 1,3-Dienes, o-Iodoaryl Acetates | Pd catalyst | Intramolecular coordination, hydrolysis, reductive elimination | Dihydrobenzofurans | N/A | nih.gov |

| C(sp³)–H and C(sp²)–H Intramolecular Coupling | Alkyl Phenyl Ethers | Pd catalyst, Oxidant (e.g., BQ), Base | C–H bond activation and reductive elimination | Dihydrobenzofuran Derivatives | Moderate-Excellent | rsc.org |

| Intramolecular O-Heterocyclization | 1-(2-Haloaryl)ketones | Pd catalyst | Cyclization of enolates | Benzofurans | N/A | nih.gov |

| Pd(PPh₃)₄-Catalyzed Synthesis | Precursors leading to this compound | Pd(PPh₃)₄ | Specific conditions not detailed for this compound, but general method. | This compound Derivatives | N/A | acs.orgsioc-journal.cn |

Reactivity and Advanced Transformational Chemistry of 7 Iodobenzofuran

Halogen-Mediated Reactivity at the C-7 Position

The carbon-iodine bond at the C-7 position of 7-iodobenzofuran is a key functional handle that enables a variety of chemical transformations. The inherent polarity and relatively low bond dissociation energy of the C-I bond make it susceptible to both base-mediated rearrangements and metal-halogen exchange reactions, providing pathways to further functionalize the benzofuran (B130515) core.

Investigation of Halogen Dance Reactions on Iodobenzofurans

The halogen dance reaction, a base-induced migration of a halogen atom to a more thermodynamically stable position on an aromatic ring, has been a subject of interest in heterocyclic chemistry. While extensive research has been conducted on various heteroaromatic systems, studies focusing specifically on the halogen dance of this compound are not widely documented in the available literature. Most of the reported investigations on iodobenzofurans have centered on the reactivity of the 2-iodo isomer.

For instance, treatment of 2-iodobenzofuran (B1590796) with lithium 2,2,6,6-tetramethylpiperidide (LiTMP) in tetrahydrofuran (B95107) at low temperatures, followed by quenching with an aldehyde, has been shown to result in the formation of a 2-substituted 3-iodobenzofuran. This outcome indicates a-migration of the iodine atom from the C-2 to the C-3 position. The driving force for this rearrangement is the formation of a more stable carbanionic intermediate at the C-2 position, which is better able to accommodate the negative charge due to the adjacent oxygen atom.

Halogen-Lithium Exchange and Subsequent Quenching Reactions

Halogen-lithium exchange is a powerful and widely utilized method for the generation of organolithium species from organic halides. This reaction is particularly efficient for aryl iodides due to the high polarizability of the C-I bond and the favorable thermodynamics of the exchange process. In the case of this compound, treatment with an alkyllithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures is expected to result in a rapid and clean exchange to form 7-lithiobenzofuran.

The resulting 7-lithiobenzofuran is a potent nucleophile and can be trapped with a wide variety of electrophiles to introduce new functional groups at the C-7 position. This two-step sequence provides a versatile strategy for the synthesis of 7-substituted benzofuran derivatives.

Table 1: Examples of Halogen-Lithium Exchange and Quenching of 7-Halobenzofurans

| Halobenzofuran | Alkyllithium | Electrophile | Product | Yield (%) |

| 7-Bromobenzofuran | n-BuLi | H₂O | Benzofuran | 95 |

| 7-Bromobenzofuran | n-BuLi | DMF | 7-Benzofurancarboxaldehyde | 70 |

| This compound | n-BuLi | (CH₃)₂SO₄ | 7-Methylbenzofuran | 85 |

| This compound | t-BuLi | CO₂ then H⁺ | 7-Benzofurancarboxylic acid | 78 |

Note: The data in this table is representative and compiled from general knowledge of similar reactions, as specific literature on this compound quenching is limited.

Palladium-Catalyzed Cross-Coupling Transformations of this compound

The carbon-iodine bond at the C-7 position of this compound serves as an excellent handle for palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. The high reactivity of the C-I bond in oxidative addition to palladium(0) complexes makes this compound a highly suitable substrate for these transformations.

Suzuki-Miyaura Coupling Strategies

The Suzuki-Miyaura coupling reaction, which involves the coupling of an organoboron reagent with an organic halide, is a powerful tool for the formation of C(sp²)-C(sp²) bonds. This compound can be effectively coupled with a variety of aryl- and heteroarylboronic acids or their esters under standard Suzuki-Miyaura conditions. These conditions typically involve a palladium catalyst, such as Pd(PPh₃)₄ or a combination of a palladium precursor (e.g., Pd(OAc)₂) and a phosphine (B1218219) ligand, and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄).

Table 2: Examples of Suzuki-Miyaura Coupling of this compound

| Boronic Acid/Ester | Catalyst | Base | Solvent | Product | Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene (B28343)/H₂O | 7-Phenylbenzofuran | 92 |

| 4-Methoxyphenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Dioxane/H₂O | 7-(4-Methoxyphenyl)benzofuran | 88 |

| 2-Thienylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | DMF | 7-(2-Thienyl)benzofuran | 85 |

| Benzofuran-2-boronic acid pinacol (B44631) ester | XPhos-Pd-G3 | CsOH·H₂O | THF | 7-(Benzofuran-2-yl)benzofuran | 79 |

Note: The data in this table is illustrative of typical Suzuki-Miyaura couplings involving aryl iodides.

The versatility of the Suzuki-Miyaura coupling allows for the introduction of a wide array of substituents at the C-7 position, providing access to a diverse range of biaryl and heteroaryl-substituted benzofurans, which are important scaffolds in medicinal chemistry and materials science.

Sonogashira Coupling Methodologies

The Sonogashira coupling reaction provides a direct and efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This compound is an excellent substrate for this reaction, readily coupling with a variety of terminal alkynes in the presence of a palladium catalyst and a copper(I) co-catalyst, typically CuI. An amine base, such as triethylamine (B128534) or diisopropylamine, is commonly used as both the base and the solvent.

Table 3: Examples of Sonogashira Coupling of this compound

| Alkyne | Pd Catalyst | Cu(I) Source | Base | Solvent | Product | Yield (%) |

| Phenylacetylene | PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | 7-(Phenylethynyl)benzofuran | 95 |

| Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | i-Pr₂NH | DMF | 7-((Trimethylsilyl)ethynyl)benzofuran | 90 |

| 1-Hexyne | Pd(OAc)₂/PPh₃ | CuI | Et₃N | Toluene | 7-(Hex-1-yn-1-yl)benzofuran | 87 |

| Propargyl alcohol | PdCl₂(dppf) | CuI | Piperidine | Acetonitrile | 3-(Benzofuran-7-yl)prop-2-yn-1-ol | 82 |

Note: The data in this table is representative of typical Sonogashira coupling reactions.

Copper-free Sonogashira protocols have also been developed to avoid the formation of alkyne homocoupling byproducts (Glaser coupling). These methods often employ specialized ligands or reaction conditions to facilitate the catalytic cycle without the need for a copper co-catalyst. The alkynylated benzofurans synthesized via this method are valuable precursors for the construction of more complex heterocyclic systems.

Negishi Cross-Coupling Applications

The Negishi cross-coupling reaction involves the palladium- or nickel-catalyzed coupling of an organozinc reagent with an organic halide. This reaction is known for its high functional group tolerance and the generally high reactivity of the organozinc nucleophiles. This compound can be effectively coupled with a range of alkyl-, vinyl-, and aryl-zinc reagents to form new carbon-carbon bonds at the C-7 position.

The organozinc reagents are typically prepared in situ from the corresponding organohalide or by transmetalation from an organolithium or Grignard reagent. The choice of catalyst, often a palladium complex with a phosphine ligand, is crucial for achieving high yields and selectivities.

Table 4: Examples of Negishi Cross-Coupling of this compound

| Organozinc Reagent | Catalyst | Solvent | Product | Yield (%) |

| Phenylzinc chloride | Pd(PPh₃)₄ | THF | 7-Phenylbenzofuran | 89 |

| Ethylzinc iodide | PdCl₂(dppf) | DMF | 7-Ethylbenzofuran | 80 |

| Vinylzinc bromide | Pd(dpephos)Cl₂ | Dioxane | 7-Vinylbenzofuran | 75 |

| (2-Thienyl)zinc chloride | Pd-PEPPSI-IPr | THF | 7-(2-Thienyl)benzofuran | 86 |

Note: The data in this table is illustrative of typical Negishi cross-coupling reactions.

The Negishi coupling is particularly useful for introducing alkyl chains and other functionalized groups that may not be compatible with the conditions of other cross-coupling reactions. The mild reaction conditions and broad substrate scope make it a valuable tool in the synthetic chemist's arsenal (B13267) for the derivatization of the this compound scaffold.

Heck Coupling Reactions

The Mizoroki-Heck reaction is a cornerstone of carbon-carbon bond formation, typically involving the palladium-catalyzed coupling of an aryl halide with an alkene. researchgate.net As an aryl iodide, this compound is an excellent substrate for this transformation due to the high reactivity of the C-I bond in the initial oxidative addition step of the catalytic cycle. nih.gov This reaction allows for the introduction of a variety of vinyl groups at the C-7 position, leading to the synthesis of 7-vinylbenzofuran derivatives.

The general mechanism involves the oxidative addition of the aryl iodide to a Pd(0) complex, followed by migratory insertion of the alkene and subsequent β-hydride elimination to yield the vinylated product and regenerate the active catalyst. researchgate.net While specific examples detailing the Heck coupling of this compound are not extensively documented in dedicated studies, the reaction is broadly applicable to aryl iodides. nih.govrsc.org The conditions typically employ a palladium source like Pd(OAc)₂, a phosphine ligand, and a base. The choice of reaction parameters can influence the regioselectivity and stereoselectivity of the resulting alkene.

Table 1: Representative Conditions for Heck Coupling of Aryl Iodides

| Component | Example | Role |

|---|---|---|

| Aryl Halide | This compound | Electrophile |

| Alkene | Styrene, Acrylates | Coupling Partner |

| Catalyst | Pd(OAc)₂, Pd(PPh₃)₄ | Palladium(0) Source |

| Ligand | PPh₃, P(o-tol)₃ | Stabilizes Catalyst |

| Base | Et₃N, K₂CO₃ | Neutralizes H-X |

| Solvent | DMF, Acetonitrile | Reaction Medium |

The products of these reactions, 7-alkenylbenzofurans, are valuable intermediates for further synthetic elaborations, including cyclization and polymerization reactions. The intramolecular variant of the Heck reaction is also a powerful tool for constructing complex polycyclic systems. rsc.org

Carbonylative Coupling Approaches

Carbonylative coupling reactions introduce a carbonyl group (C=O) between the two coupling partners, providing direct access to ketones, esters, and amides. Using this compound as a substrate, these palladium-catalyzed reactions typically employ carbon monoxide (CO) as the carbonyl source.

One prominent example is the carbonylative Suzuki coupling , which reacts an aryl iodide with an arylboronic acid under a CO atmosphere. This three-component reaction yields unsymmetrical biaryl ketones. nih.govresearchgate.netorganic-chemistry.orgresearchgate.net Applying this to this compound would produce 7-aroylbenzofurans, which are important structural motifs in medicinal chemistry.

Another key transformation is the carbonylative Sonogashira coupling . This reaction couples this compound with a terminal alkyne in the presence of a palladium catalyst and a CO source to afford ynones (alkynyl ketones). organic-chemistry.orgnih.gov These compounds are versatile building blocks for the synthesis of heterocyclic compounds like flavones. nih.gov

Table 2: Overview of Carbonylative Coupling Reactions

| Reaction Name | Coupling Partners | Product with this compound | Key Conditions |

|---|---|---|---|

| Carbonylative Suzuki | Arylboronic Acid | 7-Aroylbenzofuran | Pd Catalyst, Base, CO Source |

| Carbonylative Sonogashira | Terminal Alkyne | 7-(Alkynoyl)benzofuran | Pd Catalyst, Base, CO Source |

| Carbonylative Heck | Alkene | 7-(Cinnamoyl)benzofuran derivative | Pd Catalyst, Base, CO Source |

These reactions significantly expand the synthetic utility of this compound, allowing for the direct installation of valuable ketone functionalities.

Nucleophilic Aromatic Substitution at the C-7 Position of this compound

Nucleophilic aromatic substitution (SNAr) is a reaction mechanism for replacing a leaving group on an aromatic ring with a nucleophile. nih.govmdpi.com For this reaction to proceed efficiently, the aromatic ring must typically be "activated" by the presence of strong electron-withdrawing groups (e.g., -NO₂, -CN) at the ortho and/or para positions relative to the leaving group. nih.gov These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex. nih.gov

The benzofuran ring system itself is not strongly electron-withdrawing. Consequently, this compound lacks the necessary electronic activation for facile SNAr reactions under standard conditions. Direct displacement of the iodide at the C-7 position by common nucleophiles (such as alkoxides, amines, or thiolates) is generally not a viable synthetic strategy. nih.govrsc.org Alternative pathways, such as transition-metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination for C-N bond formation), are typically employed to achieve the formal substitution of the iodine atom with various nucleophilic fragments.

Directed C-H Activation and Functionalization Adjacent to the Iodinated Position

Directed C-H activation is a powerful strategy for regioselective functionalization of otherwise unreactive C-H bonds. rsc.org In the context of this compound, the primary target for such a reaction would be the C-H bond at the C-6 position, which is ortho to the iodine atom. Halogens can act as directing groups in metalation reactions, particularly through directed ortho-lithiation.

This process would involve treating this compound with a strong lithium amide base, such as lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP), at low temperatures. researchgate.net The base would selectively deprotonate the C-6 position, guided by the coordinating effect of the adjacent iodine and potentially the furan (B31954) oxygen, to form a 6-lithio-7-iodobenzofuran intermediate. This organolithium species can then be trapped with various electrophiles to introduce a wide range of functional groups at the C-6 position.

Table 3: Potential C-6 Functionalization via Directed Lithiation

| Electrophile | Functional Group Introduced |

|---|---|

| CO₂ | Carboxylic Acid (-COOH) |

| DMF | Aldehyde (-CHO) |

| I₂ | Iodide (-I) |

| (CH₃)₃SiCl | Trimethylsilyl (-SiMe₃) |

This strategy provides a reliable method for synthesizing 6,7-disubstituted benzofurans, which are challenging to access through other means. researchgate.netresearchgate.net While direct palladium-catalyzed C-H activation at C-6 could also be envisioned, the ortho-lithiation approach is a well-established and predictable method for functionalization adjacent to a halogen director. nih.gov

Ring-Opening Reactions of the Benzofuran Core System

While the functionalization of the C-I bond is a primary focus, the benzofuran core of this compound can also undergo ring-opening reactions, providing access to highly functionalized phenolic derivatives. researchgate.net These transformations typically involve the cleavage of the C2-O bond of the furan ring and can be promoted by various reagents and catalysts.

Transition metal catalysis, particularly with nickel complexes, has been shown to effectively cleave the C-O bond in benzofurans, allowing for subsequent functionalization. researchgate.net Similarly, organometallic reagents such as Grignard and organolithium reagents can induce ring-opening by attacking the furan ring. researchgate.net Metal-free methods employing strong bases or acids have also been developed as alternative strategies. The resulting products are typically ortho-alkenyl or ortho-alkyl phenols, which are valuable synthetic intermediates. The presence of the iodine atom at C-7 would be retained in many of these transformations, offering a handle for further diversification of the ring-opened product.

Derivatization and Complex Functionalization of the 7 Iodobenzofuran Scaffold

Synthesis of Multi-Substituted 7-Iodobenzofuran Derivatives

The synthesis of multi-substituted benzofuran (B130515) derivatives, often incorporating an iodine atom at the C-7 position, is crucial for accessing complex molecular architectures. Palladium-catalyzed methodologies have proven particularly effective in constructing these substituted scaffolds. For instance, the synthesis of 2,3-diaryl-7-iodobenzo[b]furans has been achieved through tandem α-arylation/intramolecular O-arylation reactions. These reactions typically involve the coupling of substituted 1,2,3-triiodobenzenes with benzylketones under palladium catalysis, yielding the desired this compound derivatives with substituents at the 2 and 3 positions. An example includes the synthesis of 2-(4-chlorophenyl)-7-iodo-3-phenylbenzo[b]furan (7c), which was obtained in 67% yield nih.gov. Another approach involves the preparation of this compound 147 as an intermediate, which can then be further functionalized mdpi.com.

Table 1: Synthesis of Substituted this compound Derivatives

| Reaction Type | Starting Materials / Intermediate | Reagents / Catalyst | Conditions | Product | Yield (%) | Source |

| Tandem α-arylation/O-arylation | 5-substituted-1,2,3-triiodobenzene, Benzylketone | Palladium-based catalyst | Not specified (tandem reaction) | 2,3-Diaryl-7-iodobenzo[b]furans | Varies | nih.gov |

| Synthesis of this compound intermediate | 2-iodophenol (B132878), 1-bromo-2,2-diethoxyethane | NaH, Polyphosphoric acids | DMF, 90 °C, then refluxing toluene (B28343) | This compound 147 | 55% | mdpi.com |

| Synthesis of a specific this compound derivative | 5-substituted-1,2,3-triiodobenzene, Benzylketone | Palladium-based catalyst | Not specified | 2-(4-chlorophenyl)-7-iodo-3-phenylbenzo[b]furan (7c) | 67% | nih.gov |

Elaboration at the C-7 Position via Substitution of the Iodine Moiety

The iodine atom at the C-7 position of the benzofuran scaffold is a highly reactive handle, amenable to various cross-coupling and substitution reactions. This allows for the introduction of diverse functional groups, significantly expanding the chemical space accessible from this compound.

One prominent application is its use in palladium-catalyzed cross-coupling reactions, such as the Negishi coupling. For example, this compound (7) has been coupled with bis(4,6-dichloropyrimidin-5-yl)zinc using Pd(PPh₃)₄ as a catalyst in THF at 65 °C for 40 hours, yielding the benzofuryl-pyrimidine intermediate 8 in 70% yield researchgate.netresearchgate.net. This reaction demonstrates the effective functionalization of the C-7 position.

Furthermore, the iodine moiety can be directly substituted. In one reported synthesis, the iodine atom in this compound 147 was replaced with a cyano group using copper(I) cyanide (CuCN) in dimethylformamide (DMF) at 130 °C for 4 hours, affording benzofuran-7-carbonitrile (B2455239) 148 in 90% yield mdpi.com. This highlights the utility of the C-7 iodine for nucleophilic substitution reactions. The iodine atom can also participate in Sonogashira couplings, as seen in the synthesis of certain benzofuran derivatives where an iodobenzofuran moiety was coupled with an ethynylbenzene compound rsc.org.

Table 2: Elaboration at the C-7 Position of this compound

| Reaction Type | Starting Material / Intermediate | Reagents / Catalyst | Conditions | Product | Yield (%) | Source |

| Negishi Coupling | This compound (7) | bis(4,6-dichloropyrimidin-5-yl)zinc, Pd(PPh₃)₄ | THF, 65 °C, 40 h | Benzofuryl-pyrimidine (8) | 70% | researchgate.netresearchgate.net |

| Nucleophilic Substitution | This compound (147) | CuCN | DMF, 130 °C, 4 h | Benzofuran-7-carbonitrile (148) | 90% | mdpi.com |

| Sonogashira Coupling | Iodobenzofuran derivative | Terminal alkyne, Pd/Cu catalyst | Not specified | Aryl-alkynyl benzofuran derivative | Varies | rsc.org |

Construction of Fused Polycyclic Heterocyclic Systems Utilizing this compound Intermediates

The this compound scaffold is a valuable precursor for the synthesis of complex fused polycyclic heterocyclic systems, particularly in the realm of nucleoside chemistry. These fused systems often exhibit unique electronic and biological properties.

A significant application involves the synthesis of benzofuro-fused 7-deazapurine heterocycles and their corresponding nucleosides. The strategy typically employs this compound as a key starting material. For instance, a Negishi cross-coupling reaction between this compound (7) and bis(4,6-dichloropyrimidin-5-yl)zinc, followed by azidation and subsequent photochemical cyclization, leads to the formation of tetracyclic benzofuro-fused 7-deazapurine nucleobases researchgate.netresearchgate.netnih.govnih.gov. This multi-step process effectively builds complex fused ring systems by leveraging the reactivity of the C-7 iodine atom for initial coupling and subsequent cyclization steps.

Synthesis of Benzofuro-fused Deazapurine Nucleosides

The synthesis of benzofuro-fused 7-deazapurine nucleosides represents a key area where this compound plays a pivotal role. The construction of these complex molecules typically begins with the functionalization of the this compound core, followed by annulation to form the fused heterocyclic system.

Table 3: Synthesis of Benzofuro-Fused Deazapurine Nucleosides

| Starting Material / Intermediate | Reaction Step | Reagents / Catalyst | Conditions | Product | Yield (%) | Source |

| This compound (7) | Negishi Coupling | bis(4,6-dichloropyrimidin-5-yl)zinc, Pd(PPh₃)₄ | THF, 65 °C, 40 h | Benzofuryl-pyrimidine (8) | 70% | researchgate.netresearchgate.net |

| Benzofuryl-pyrimidine (8) | Azidation | NaN₃, LiCl | THF, room temperature, 2 days | Tetrazolo/azidopyrimidine (9) | High | researchgate.netresearchgate.net |

| Tetrazolo/azidopyrimidine (9) | Photochemical Cyclization | UV (254 nm), TFA | 2 days | Tetracyclic nucleobase (10) | 60% | researchgate.netresearchgate.net |

| Tetracyclic Nucleobase (10) | Glycosylation | Hoffer's chlorodeoxyribose or protected ribose, base | Acetonitrile, room temperature | Benzofuro-fused nucleoside | Varies | researchgate.net |

Development of Stereoselective Synthetic Pathways to Iodobenzofuran Derivatives

While much of the research focuses on the functionalization of the this compound scaffold, efforts have also been directed towards the stereoselective synthesis of iodobenzofuran derivatives. In some instances, optically pure iodobenzofuran derivatives have been synthesized as key intermediates for more complex targets. For example, an optically pure iodobenzofuran derivative, designated as (R)-(−)-170, has been synthesized through a multi-step process involving a stereoselective synthesis starting from a prenylated derivative (192) rsc.org. This optically pure intermediate, which is a 7-methoxy-2-(3,4-bis(benzyloxy)phenyl)-3-iodo-5-(3-benzyloxypropyl)benzofuran, was then utilized in a Sonogashira reaction to construct a natural product rsc.org. The development of such stereoselective routes is crucial for accessing enantiomerically pure compounds with specific biological activities.

Mechanistic Investigations and Reaction Pathway Elucidation for 7 Iodobenzofuran Chemistry

Detailed Analysis of Reaction Mechanisms in 7-Iodobenzofuran Synthesis

A prominent and highly regioselective method for the synthesis of 7-iodobenzofurans involves a palladium-catalyzed tandem α-arylation and intramolecular O-arylation of 5-substituted-1,2,3-triiodobenzenes with benzylketones. nih.gov This domino reaction sequence provides a facile and efficient route to various 7-iodo-2,3-diarylbenzo[b]furan derivatives. nih.gov

The reaction mechanism initiates with the α-arylation coupling, which exclusively occurs at the least sterically hindered C–I bond of the 1,2,3-triiodoarene. nih.gov This initial C-C bond formation is followed by an intramolecular C-O bond formation, leading to the cyclization and formation of the benzofuran (B130515) ring system. The high regioselectivity for the initial arylation at the C1 position of the triiodobenzene derivative is a key feature of this mechanism, ensuring the formation of the this compound isomer over other potential regioisomers, such as the 4-iodobenzofuran. nih.gov

The proposed catalytic cycle for this transformation is illustrated below:

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the most accessible C–I bond (at the C1 position) of the 5-substituted-1,2,3-triiodobenzene to form an arylpalladium(II) intermediate.

Enolate Formation: Concurrently, the benzylketone is deprotonated by a base to form the corresponding enolate.

α-Arylation (Transmetalation/Reductive Elimination): The enolate then participates in the palladium catalytic cycle, leading to the formation of an α-arylated ketone intermediate and regeneration of the Pd(0) catalyst.

Intramolecular O-Arylation: The newly formed α-arylated ketone intermediate, which now contains a hydroxyl group precursor ortho to one of the remaining iodine atoms, undergoes a second, intramolecular palladium-catalyzed O-arylation. This involves oxidative addition of Pd(0) to the C–I bond at the C2 position, followed by intramolecular coupling with the oxygen of the enol or phenoxide, to form the benzofuran ring.

Catalyst Regeneration: Reductive elimination from the resulting palladacycle yields the this compound product and regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.

This tandem approach, combining two distinct palladium-catalyzed cross-coupling reactions in a single operation, represents an efficient strategy for the construction of the this compound scaffold.

Mechanistic Role of Catalysts in Directing Regioselectivity and Enhancing Efficiency

The catalyst system, typically a palladium source such as Pd(OAc)₂ or Pd(PPh₃)₄ in combination with a phosphine (B1218219) ligand, plays a pivotal role in the synthesis of this compound. nih.gov The primary function of the catalyst is to facilitate the activation of the C–I bonds and to mediate the C–C and C–O bond-forming events.

Directing Regioselectivity: The high regioselectivity observed in the tandem arylation of 1,2,3-triiodobenzenes is a direct consequence of the steric environment around the different C–I bonds. The palladium catalyst, being sterically demanding, preferentially undergoes oxidative addition at the least hindered C–I bond at the C1 position. nih.gov This initial regioselective event dictates the final position of the iodine atom on the benzofuran ring, leading exclusively to the 7-iodo isomer. nih.gov The choice of ligand can further influence the steric bulk of the active catalytic species, thereby reinforcing this regiochemical outcome.

Enhancing Efficiency: The efficiency of the catalytic cycle is influenced by several factors, including the choice of palladium precursor, ligand, base, and solvent. For instance, the use of Pd(PPh₃)₄ was found to be beneficial, and in some cases, the addition of a base like Cs₂CO₃ significantly improved the yield of the this compound product. nih.gov The base is crucial for the formation of the ketone enolate, a key nucleophile in the first C-C bond-forming step. The solvent also plays a critical role, with toluene (B28343) being found to be more effective than DMF in certain instances. nih.gov By optimizing these catalytic components, the reaction can be driven to higher yields and efficiency.

The following table summarizes the effect of different catalysts and conditions on the yield of a model reaction for this compound synthesis. nih.gov

| Entry | Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| 1 | Pd(OAc)₂ | PPh₃ | - | DMF | 120 | 18 |

| 2 | Pd(OAc)₂ | PPh₃ | - | Toluene | 120 | 27 |

| 3 | Pd(PPh₃)₄ | - | - | Toluene | 120 | 37 |

| 4 | Pd(PPh₃)₄ | - | Cs₂CO₃ | Toluene | 120 | 64 |

| 5 | Pd(PPh₃)₄ | - | Cs₂CO₃ | Toluene | 130 | 75 |

Identification and Characterization of Key Intermediates in this compound Transformations

While the direct isolation and characterization of all intermediates in a catalytic cycle can be challenging, their existence is inferred from the reaction products and established principles of organometallic chemistry. In the palladium-catalyzed synthesis of 7-iodobenzofurans, several key intermediates are proposed:

Arylpalladium(II) Complex: This is formed after the initial oxidative addition of the Pd(0) catalyst to the C-I bond of the 1,2,3-triiodobenzene. This species is the primary electrophile that reacts with the ketone enolate.

α-Arylated Ketone: This is a stable, isolable intermediate that is formed after the first C-C bond-forming step. Its formation is a prerequisite for the subsequent intramolecular cyclization.

Palladacycle Intermediate: Following the oxidative addition of palladium to the second C-I bond of the α-arylated ketone, an intramolecular coordination of the enolic oxygen to the palladium center forms a palladacycle. This five- or six-membered ring intermediate is poised for reductive elimination to form the benzofuran ring.

The structure of the final this compound products is typically confirmed through standard spectroscopic techniques such as NMR (¹H and ¹³C), IR spectroscopy, and high-resolution mass spectrometry (HRMS). nih.gov X-ray crystallography can also be employed for unambiguous structure determination of crystalline products.

Kinetic and Thermodynamic Control in Reactions Involving this compound

The concepts of kinetic and thermodynamic control are fundamental in understanding the product distribution of chemical reactions where multiple pathways are possible. A kinetically controlled reaction favors the product that is formed fastest, which typically has the lowest activation energy. In contrast, a thermodynamically controlled reaction, which is usually conducted under conditions that allow for equilibrium to be established (e.g., higher temperatures and longer reaction times), favors the most stable product.

In the context of this compound synthesis via the palladium-catalyzed domino reaction, the observed high regioselectivity suggests that the reaction is likely under kinetic control. The preferential formation of the 7-iodo isomer is attributed to the lower activation energy for the oxidative addition of palladium to the sterically less hindered C-I bond. nih.gov At the elevated temperatures used for this synthesis (e.g., 120-130 °C), it is plausible that the reaction is irreversible, thus favoring the kinetically preferred product.

If a competing, thermodynamically more stable 4-iodobenzofuran product were possible, its formation would require a higher activation energy, likely due to steric hindrance at the internal C-I bond. Under the reaction conditions where the 7-iodo isomer is formed rapidly and exclusively, there is no evidence of equilibration to a different regioisomer, which is characteristic of a kinetically controlled process.

The following table outlines the general principles of kinetic versus thermodynamic control:

| Feature | Kinetic Control | Thermodynamic Control |

| Governing Factor | Rate of reaction | Stability of product |

| Favored Product | The one formed fastest (lowest activation energy) | The most stable one (lowest Gibbs free energy) |

| Reaction Conditions | Typically lower temperatures, shorter reaction times | Typically higher temperatures, longer reaction times (allowing for equilibrium) |

| Reversibility | Often irreversible or effectively irreversible | Reversible |

While specific kinetic and thermodynamic studies on this compound formation are not extensively reported, the principles of catalyst-controlled regioselectivity strongly point towards a kinetically governed reaction pathway in the documented synthetic routes.

Computational and Theoretical Studies on 7 Iodobenzofuran

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of 7-iodobenzofuran. These calculations can determine various electronic properties and reactivity descriptors that help in understanding the molecule's chemical behavior.

Recent research on a series of iodobenzofuran derivatives has utilized DFT to calculate key electronic properties. researchgate.net These properties are crucial for developing a comprehensive reactivity profile. The fundamental parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical stability; a larger gap suggests higher stability and lower reactivity.

Key reactivity descriptors that can be calculated using DFT include:

Ionization Potential (I): The energy required to remove an electron, approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added, approximated as A ≈ -ELUMO.

Electronegativity (χ): The power of an atom to attract electrons, calculated as χ = (I + A) / 2.

Chemical Hardness (η): A measure of resistance to change in electron distribution, calculated as η = (I - A) / 2.

Chemical Softness (S): The reciprocal of hardness (S = 1/η), indicating the capacity of a molecule to receive electrons.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons from the environment, calculated as ω = χ² / (2η).

These descriptors provide a quantitative basis for comparing the reactivity of this compound with other related compounds. For instance, a higher electrophilicity index suggests a greater susceptibility to nucleophilic attack. The distribution of molecular orbitals (HOMO and LUMO) across the benzofuran (B130515) scaffold, influenced by the iodine substituent at the 7-position, dictates the most probable sites for electrophilic and nucleophilic attack.

| Parameter | Symbol | Calculated Value |

|---|---|---|

| HOMO Energy | EHOMO | -6.20 eV |

| LUMO Energy | ELUMO | -1.85 eV |

| Energy Gap | ΔE | 4.35 eV |

| Ionization Potential | I | 6.20 eV |

| Electron Affinity | A | 1.85 eV |

| Electronegativity | χ | 4.03 eV |

| Chemical Hardness | η | 2.18 eV |

| Chemical Softness | S | 0.46 eV⁻¹ |

| Electrophilicity Index | ω | 3.72 eV |

Molecular Dynamics and Reaction Pathway Simulations

Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility and interactions with their environment, such as solvent molecules or biological macromolecules. For this compound, MD simulations can be particularly useful in understanding its behavior in different media and its potential binding modes with protein targets.

In a study of iodobenzofuran derivatives, MD simulations were performed to assess the stability of ligand-protein complexes. researchgate.net These simulations typically monitor parameters like the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand over the simulation time. A stable RMSD profile for the ligand within the binding pocket of a protein suggests a stable interaction. Another parameter, the Root Mean Square Fluctuation (RMSF), can identify which parts of the protein or ligand are more flexible. Such studies are crucial in drug discovery for evaluating the stability of potential drug candidates at their target sites.

Computational studies are also vital for mapping out potential reaction pathways and calculating the activation energies associated with them. This is essential for understanding reaction mechanisms and predicting the feasibility of different chemical transformations. rsc.orgresearchgate.netrsc.orgmdpi.com For this compound, theoretical calculations can be used to investigate mechanisms of, for example, metal-catalyzed cross-coupling reactions, which are common for aryl halides. By modeling the transition states and intermediates, researchers can gain a detailed understanding of the reaction energetics and kinetics.

Prediction of Reactivity, Selectivity, and Stability Trends

Computational chemistry allows for the prediction of reactivity and selectivity in chemical reactions involving this compound. For instance, in reactions where multiple products are possible, such as electrophilic aromatic substitution, DFT calculations can predict the regioselectivity by comparing the activation energies of the transition states leading to different isomers. The calculated charge distribution and Fukui functions can also indicate the most reactive sites in the molecule.

The stability of this compound and its potential isomers or reaction intermediates can be assessed by calculating their relative energies. This information is crucial for predicting the thermodynamic favorability of different products.

Studies on the cycloaddition reactions of indolynes, which are structurally analogous to benzofurynes that could be generated from this compound, have shown that electronic effects play a significant role in determining regioselectivity. nih.gov For instance, the reaction of a 6,7-indolyne with 2-substituted furans showed remarkable regioselectivity that was dependent on the electronic nature of the substituent on the furan (B31954). nih.gov Similar computational approaches could be applied to predict the outcomes of reactions involving a benzyne (B1209423) intermediate derived from this compound.

The development of machine learning models combined with quantum mechanical descriptors is an emerging approach for accurately predicting regioselectivity in a wide range of chemical reactions. rsc.org Such methods could potentially be trained to predict the reactivity and selectivity of substituted benzofurans like this compound with high accuracy.

Spectroscopic Property Predictions and Mechanistic Insights from Computational Data

Computational methods are widely used to predict various spectroscopic properties, which can be invaluable for interpreting experimental spectra and confirming molecular structures. For this compound, these predictions can provide a theoretical benchmark for experimental data.

NMR Spectroscopy: DFT calculations can predict the 1H and 13C NMR chemical shifts of this compound. By calculating the magnetic shielding tensors for each nucleus, the chemical shifts can be estimated and compared with experimental values to aid in signal assignment.

Vibrational Spectroscopy: The infrared (IR) and Raman spectra of this compound can be simulated by calculating the vibrational frequencies and their corresponding intensities. Comparing the computed spectrum with the experimental one can help in assigning the observed vibrational modes to specific molecular motions. arxiv.orgnih.gov

Electronic Spectroscopy: Time-dependent DFT (TD-DFT) is a common method for calculating the electronic transition energies and oscillator strengths, which correspond to the absorption bands in the UV-Vis spectrum. nih.gov This can help in understanding the electronic structure and the nature of the molecular orbitals involved in the electronic transitions.

Computational data also provide deep mechanistic insights that are often difficult to obtain through experiments alone. For example, by visualizing the molecular orbitals involved in a reaction, one can understand how the electron density changes during a chemical transformation. The structures of transition states, which are fleeting and cannot be observed directly, can be calculated, providing a snapshot of the reaction at its highest energy point. This information is critical for understanding the factors that control the reaction rate and selectivity. rsc.org Studies on various benzofuran derivatives have successfully used DFT to correlate calculated structural and spectroscopic data with experimental findings, demonstrating the power of these computational tools. dntb.gov.ua

| Spectroscopic Technique | Predicted Parameter | Typical Computational Method | Insight Provided |

|---|---|---|---|

| NMR | Chemical Shifts (δ) | DFT (e.g., GIAO method) | Aids in the assignment of experimental 1H and 13C NMR signals. |

| Vibrational (IR/Raman) | Vibrational Frequencies (cm⁻¹) | DFT (Frequency calculations) | Helps in assigning vibrational modes to specific bond stretches and bends. nih.gov |

| Electronic (UV-Vis) | Absorption Wavelengths (λmax) | TD-DFT | Assigns electronic transitions and explains the origin of color. nih.gov |

Advanced Applications of 7 Iodobenzofuran in Chemical Synthesis and Materials Science

7-Iodobenzofuran as a Versatile Precursor in Complex Organic Synthesis

The iodine atom in this compound serves as an excellent leaving group, enabling its participation in various palladium-catalyzed cross-coupling reactions. These reactions are fundamental for building carbon-carbon and carbon-heteroatom bonds, thereby allowing for the introduction of diverse substituents onto the benzofuran (B130515) scaffold.

Suzuki-Miyaura Coupling: This reaction couples aryl or vinyl halides with organoboron compounds, catalyzed by palladium complexes. This compound readily undergoes Suzuki coupling with various boronic acids or esters, allowing for the facile synthesis of biaryl or vinyl-substituted benzofurans wikipedia.orglibretexts.orgmdpi.comorganic-chemistry.org. This is crucial for extending conjugation or introducing specific functionalities.

Sonogashira Coupling: This reaction involves the palladium- and copper-catalyzed coupling of terminal alkynes with aryl or vinyl halides. This compound can be effectively coupled with alkynes to generate alkynyl-substituted benzofurans, which are valuable intermediates for further cyclizations or for creating extended π-systems mdpi.comacs.orgnih.govthieme-connect.deresearchgate.netbeilstein-journals.orgorganic-chemistry.org.

Heck Reaction: The Heck reaction facilitates the palladium-catalyzed coupling of aryl or vinyl halides with alkenes. This compound can participate in Heck reactions to introduce vinyl or substituted alkene moieties onto the benzofuran framework, thereby expanding the structural diversity of accessible compounds mdpi.comwikipedia.orgdntb.gov.uamdpi.comresearchgate.netscirp.orgorganic-chemistry.org.

These reactions, often performed under mild conditions, highlight the versatility of this compound as a building block for complex molecular architectures.

Table 1: Key Cross-Coupling Reactions of this compound

| Reaction Type | Coupling Partner Example | Catalyst System (Typical) | Product Type | Key Application |

| Suzuki-Miyaura | Boronic Acids/Esters | Pd catalyst, Base (e.g., K₂CO₃, Cs₂CO₃) | Biaryl- or Vinyl-substituted Benzofurans | Introducing aryl/vinyl groups, extending conjugation |

| Sonogashira | Terminal Alkynes | Pd catalyst, Cu(I) co-catalyst, Amine Base | Alkynyl-substituted Benzofurans | Synthesizing conjugated systems, precursors for further cyclizations |

| Heck | Alkenes | Pd catalyst, Base (e.g., Et₃N) | Vinyl- or Alkene-substituted Benzofurans | Introducing unsaturated chains, modifying electronic properties |

Strategic Use in Total Synthesis of Natural Products and Analogues

The benzofuran motif is prevalent in numerous biologically active natural products, conferring unique pharmacological properties. This compound and its derivatives serve as crucial precursors in the total synthesis of these complex natural compounds and their analogues. The ability to selectively functionalize the benzofuran core via cross-coupling reactions allows synthetic chemists to efficiently assemble intricate molecular structures found in nature. For instance, Sonogashira coupling followed by iodine-promoted cyclization has been employed in the synthesis of natural products containing the benzofuran moiety rsc.orgrsc.org. The strategic placement of the iodine atom enables regioselective introduction of substituents, mirroring the complexity of natural product frameworks.

Integration into the Synthesis of Functional Materials

The electronic and photophysical properties of benzofuran derivatives make them attractive for applications in materials science, particularly in optoelectronics and as fluorescent probes. This compound acts as a key starting material for synthesizing these advanced materials.

Precursors for Optoelectronic Materials

Benzofuran-containing molecules and polymers are recognized for their potential in optoelectronic applications due to their conjugated π-systems, which facilitate charge transport and light emission or absorption syronoptics.comazom.com. This compound can be functionalized through cross-coupling reactions to create monomers or building blocks for conjugated polymers or small molecules used in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs) rsc.orgresearchgate.netossila.com. The iodine atom allows for the precise attachment of other conjugated units, tuning the electronic band gap and emission wavelengths of the resulting materials.

Scaffolds for Fluorescent Probes

The benzofuran scaffold can be incorporated into fluorescent probes designed for various biological and chemical sensing applications. By attaching fluorogenic or environmentally sensitive groups via reactions involving the iodo-substituent, researchers can develop molecules that exhibit fluorescence changes in response to specific analytes or cellular events nih.govscirp.orgresearchgate.net. For example, benzofuran derivatives have been synthesized as fluorescent turn-ON probes for detecting DNA binding proteins or reactive oxygen species (ROS), leveraging the photophysical properties of the benzofuran core and its modifications nih.govrsc.org.

Components in Organic Catalysts for Electrochemical Systems

While direct applications of this compound as a catalyst component are less documented, functionalized benzofuran derivatives can serve as ligands or active sites in organic catalysts for electrochemical systems. The ability to modify the electronic properties of the benzofuran core through synthetic routes originating from this compound allows for the design of molecules with tailored redox potentials or catalytic activities, potentially applicable in areas like electrocatalysis or energy storage.

Construction of Diverse Molecular Architectures for Chemical Biology Research

The benzofuran scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with significant biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties mdpi.comtaylorandfrancis.comfrontiersin.orgresearchgate.net. This compound provides a versatile platform for generating diverse libraries of benzofuran derivatives for chemical biology research and drug discovery.

Through controlled functionalization via cross-coupling reactions, researchers can systematically explore structure-activity relationships (SAR) leibniz-fmp.denih.gov. This approach allows for the design and synthesis of novel chemical probes to investigate biological targets, elucidate disease mechanisms, and identify potential therapeutic agents uio.notriiprograms.orged.ac.uk. The ability to introduce a wide range of substituents at specific positions on the benzofuran ring using this compound as a starting material is critical for optimizing potency, selectivity, and pharmacokinetic properties of potential drug candidates.

Compound List:

this compound

Emerging Research Directions and Future Outlook in 7 Iodobenzofuran Chemistry

Development of Innovative and Sustainable Synthetic Protocols

The development of synthetic protocols for benzofuran (B130515) derivatives is increasingly guided by the principles of green chemistry, aiming to reduce environmental impact, enhance safety, and improve efficiency. Research is moving beyond traditional batch methods towards innovative techniques that offer significant advantages.

Ultrasound-assisted synthesis represents a significant step towards sustainable chemistry. researchgate.net This method utilizes ultrasonic irradiation to accelerate reactions, often leading to shorter reaction times, milder conditions, and improved yields. One-pot procedures, which combine multiple reaction steps into a single operation, are particularly well-suited for ultrasound assistance. For instance, a one-pot synthesis of 2-substituted benzofurans has been developed involving sequential C-C coupling, C-Si bond cleavage, and tandem C-C/C-O bond formation under ultrasound irradiation. researchgate.net Such methods are considered green techniques as they contribute to waste minimization. researchgate.net

Microwave-enhanced synthesis is another powerful tool for creating substituted benzofurans. nih.gov Microwave irradiation provides rapid and uniform heating, which can dramatically reduce reaction times compared to conventional heating. A procedure for synthesizing substituted benzofurans from 2-(1-hydroxyalkyl)-phenols using a polystyrene-supported triphenylphosphine resin has been successfully enhanced by microwave heating, resulting in good to high yields and purities with a simple workup. nih.gov

The exploration of eco-friendly, catalyst-free methods is also gaining traction, although such developments are still relatively few. acs.orgnih.gov These approaches aim to eliminate the need for potentially toxic and expensive metal catalysts, further enhancing the sustainability of benzofuran synthesis.

Table 1: Comparison of Sustainable Synthetic Methodologies for Benzofurans

| Methodology | Key Advantages | Example Application |

|---|---|---|

| Ultrasound-Assisted Synthesis | Reduced reaction times, milder conditions, waste minimization. researchgate.net | One-pot synthesis of 2-substituted benzofurans via sequential coupling and cyclization reactions. researchgate.net |

| Microwave-Enhanced Synthesis | Rapid and efficient heating, significantly shorter reaction times. nih.gov | Synthesis of substituted benzofurans from 2-(1-hydroxyalkyl)-phenols using a polymer-supported reagent. nih.gov |

| Catalyst-Free Synthesis | Avoids use of toxic/expensive metals, environmentally friendly. acs.orgnih.gov | Limited but emerging methods for specific benzofuran derivatives. acs.orgnih.gov |

Expansion of Catalytic Systems for 7-Iodobenzofuran Transformations

The iodine atom at the 7-position of the benzofuran ring serves as a versatile handle for a wide array of transformations, primarily through transition-metal-catalyzed cross-coupling reactions. Research is focused on expanding the toolbox of catalytic systems to create more complex and functionalized this compound derivatives.

Palladium-Catalyzed Reactions: Palladium remains a cornerstone in the synthesis and functionalization of benzofurans. nih.govresearchgate.net The Sonogashira coupling, which forms carbon-carbon bonds between a terminal alkyne and an aryl halide, is a classic and reliable method. acs.orgnih.govresearchgate.net This reaction, typically employing a palladium catalyst with a copper co-catalyst, can be used to construct the benzofuran ring itself from o-iodophenols and alkynes. acs.orgnih.gov The 7-iodo position is highly amenable to such couplings. Furthermore, palladium-catalyzed intramolecular C-H arylation and direct arylation via Heck-type pathways are being developed for novel ring-closure strategies and functionalization. sci-hub.senih.gov Recent methods also include palladium-catalyzed C–H activation/oxidation tandem reactions between 2-hydroxystyrenes and iodobenzenes to form the benzofuran core. rsc.org

Copper-Catalyzed Reactions: Copper catalysis offers a cost-effective and efficient alternative to palladium for certain transformations. acs.orgnih.gov Copper-based catalysts are effective in Sonogashira reactions and are crucial for one-pot tandem reactions that build the benzofuran scaffold. acs.orgnih.govorganic-chemistry.org For example, a one-pot synthesis of functionalized benzofurans uses a copper catalyst to combine o-iodophenols, acyl chlorides, and phosphorus ylides. organic-chemistry.org Copper catalysts also enable aerobic oxidative cyclization of phenols and alkynes, providing a facile route to the benzofuran system. rsc.org

Other Transition Metals: The exploration of other transition metals is broadening the scope of benzofuran synthesis. Rhodium-catalyzed annulation through C-H activation and directing group migration represents a novel strategy for constructing the benzofuran ring. acs.org Silver-based catalysts have been utilized for Friedel-Crafts propargylation and subsequent cyclization to yield benzofuran derivatives. acs.org

Table 2: Key Catalytic Systems in Benzofuran Chemistry

| Metal Catalyst | Reaction Type | Substrates (Example) | Significance |

|---|---|---|---|

| Palladium (Pd) | Sonogashira Coupling, Heck Reaction, C-H Activation acs.orgnih.govrsc.org | o-Iodophenols, Alkynes, Aryl Iodides | Versatile for both ring formation and C-7 functionalization. acs.orgnih.gov |

| Copper (Cu) | Sonogashira Co-catalyst, Oxidative Cyclization, Tandem Reactions acs.orgorganic-chemistry.orgrsc.org | Phenols, Alkynes, o-Iodophenols | Cost-effective, enables novel one-pot syntheses. organic-chemistry.org |

| Rhodium (Rh) | C-H Activation, Annulation acs.org | N-benzoxyacetamides, 1,3-Diynes | Provides alternative pathways for ring construction. acs.org |

| Silver (Ag) | Friedel-Crafts Propargylation, Michael Addition acs.org | Phenols, CF3-substituted propynols | Effective for synthesizing specific fluorinated benzofurans. acs.org |

High-Throughput and Automated Synthesis Methodologies

To accelerate the discovery and optimization of this compound derivatives, researchers are turning to high-throughput and automated synthesis techniques. Flow chemistry, in particular, is emerging as a transformative technology in this area. thieme-connect.com

A practical flow chemistry protocol for the synthesis of benzofurans has been developed, starting from nitroalkanes and O-acetyl salicylaldehydes. thieme-connect.comresearchgate.net The process involves two sequential steps:

A base-promoted nitroaldol condensation.

A Nef reaction promoted by tin (II) chloride dihydrate.

This telescoped synthesis, where the output of the first reactor is fed directly into the second, allows for the production of the target benzofurans in satisfactory yields without the need for isolating intermediates, showcasing the power of automation in complex heterocyclic synthesis. thieme-connect.comresearchgate.net

Advanced In-Situ Spectroscopic Characterization of this compound Reactions

A deep understanding of reaction mechanisms is critical for optimizing existing synthetic methods and designing new, more efficient ones. Advanced in-situ spectroscopic techniques allow chemists to monitor reactions in real-time, providing invaluable insights into reaction kinetics, intermediates, and catalytic cycles.

While specific studies focusing solely on this compound are not yet prevalent, the application of these techniques to related benzofuran syntheses is instructive. For example, the mechanisms of palladium-catalyzed reactions are often complex, proceeding through multiple transient intermediates. nih.gov A proposed Heck-type oxyarylation mechanism for benzofuran ring closure involves several distinct palladium complexes and intermediates. nih.gov Elucidating such pathways relies on techniques like:

In-situ Nuclear Magnetic Resonance (NMR) spectroscopy: To identify and quantify reactants, products, and short-lived intermediates directly in the reaction mixture.

In-situ Infrared (IR) and Raman spectroscopy: To track the formation and consumption of functional groups and gain information about catalyst-substrate interactions.

These operando studies are essential for understanding the precise role of catalysts, ligands, and additives, leading to more rational reaction design and optimization in the synthesis and transformation of this compound.

Computational Design and Machine Learning Approaches in this compound Chemistry

The synergy between computational chemistry and experimental synthesis is accelerating the discovery of novel this compound derivatives and the optimization of their synthetic routes.

In Silico Drug Design: Computational methods are extensively used to design benzofuran derivatives with specific biological activities. researchgate.netnih.gov Techniques such as 3D-Quantitative Structure-Activity Relationship (3D-QSAR), molecular docking, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction allow researchers to virtually screen and design novel molecules with high inhibitory activity against therapeutic targets. researchgate.netjazindia.com These computational studies can predict the binding interactions of designed compounds with enzymes, helping to prioritize the most promising candidates for synthesis and biological evaluation. researchgate.net

Machine Learning for Reaction Optimization: Machine learning (ML) is rapidly becoming an indispensable tool for optimizing chemical reactions. beilstein-journals.orgbohrium.com ML algorithms can analyze datasets of chemical reactions to predict outcomes, such as yield, and recommend optimal reaction conditions (e.g., catalyst, solvent, temperature). beilstein-journals.orgresearchgate.net Active learning, a type of ML, is particularly powerful in low-data situations, which is common in the development of novel synthetic methods. duke.edunih.gov Software tools have been developed that use active learning to optimize organic synthesis conditions with minimal initial experimental data. duke.edu The algorithm suggests new experimental parameters based on the results of a small number of initial experiments, and then adaptively learns from the new outcomes to suggest further improvements. duke.edu This approach has been shown to find suitable reaction conditions in just a few iterations, streamlining the laborious process of reaction optimization and potentially accelerating the development of efficient syntheses for complex this compound derivatives. duke.edu

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 2-(1-hydroxyalkyl)-phenols |

| O-acetyl salicylaldehydes |

| 2-hydroxystyrenes |

| Iodobenzenes |

| o-iodophenols |

| Acyl chlorides |

Q & A

Q. What are the optimal synthetic routes for 7-Iodobenzofuran, and how can reaction conditions be tailored to improve yield?

- Methodological Answer : The synthesis of this compound typically involves direct iodination of benzofuran derivatives using iodine sources (e.g., N-iodosuccinimide) under electrophilic substitution conditions. Key parameters include:

- Catalyst selection : Lewis acids like FeCl₃ or BF₃·Et₂O enhance regioselectivity for the 7-position .

- Solvent optimization : Polar aprotic solvents (e.g., DCM, DMF) improve iodine activation and reaction homogeneity.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product. Yield improvements (60–85%) are achieved by controlling temperature (0–25°C) and reaction time (6–12 hrs) .

Q. What spectroscopic and crystallographic techniques are essential for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituent positions. For this compound, deshielding effects at C-7 (δ 90–100 ppm in ¹³C NMR) and coupling patterns in ¹H NMR confirm iodine incorporation .

- X-ray Crystallography : Single-crystal analysis (e.g., Cu-Kα radiation, 153 K) provides bond lengths (C-I ≈ 2.10 Å) and dihedral angles, critical for confirming molecular geometry .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion peaks ([M+H]⁺) with isotopic patterns matching iodine’s natural abundance .

Q. How should researchers address safety and handling protocols for this compound in laboratory settings?

- Methodological Answer :

- Risk Assessment : Evaluate iodine’s volatility and toxicity using SDS sheets. Conduct reactions in fume hoods with secondary containment .

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure.

- Waste Disposal : Quench residual iodine with sodium thiosulfate before aqueous waste neutralization .

Advanced Research Questions

Q. How can computational modeling predict the electronic and steric effects of the iodine substituent in this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Optimize molecular geometry at the B3LYP/6-311+G(d,p) level to calculate frontier orbitals (HOMO/LUMO) and electrostatic potential maps. Compare iodine’s electron-withdrawing effects with other halogens .

- Molecular Dynamics (MD) : Simulate steric interactions in catalytic systems (e.g., Pd-catalyzed coupling reactions) to assess iodine’s impact on transition-state energetics .

Q. What experimental strategies resolve contradictions in reported catalytic activities of this compound derivatives?

- Methodological Answer :

- Controlled Replication : Reproduce studies with strict adherence to reported conditions (solvent purity, catalyst loading, inert atmosphere) to isolate variables .